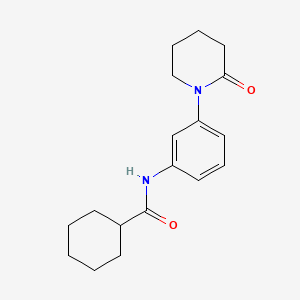

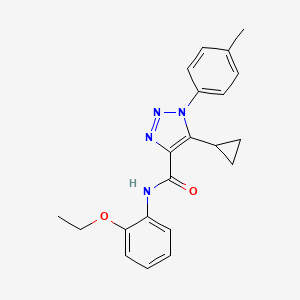

![molecular formula C10H11F3N2O2 B2807751 3-[2-Amino-4-(trifluoromethyl)anilino]propanoic acid CAS No. 106484-66-6](/img/structure/B2807751.png)

3-[2-Amino-4-(trifluoromethyl)anilino]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

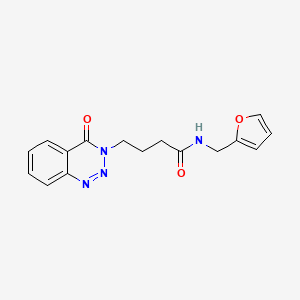

“3-[2-Amino-4-(trifluoromethyl)anilino]propanoic acid” is a chemical compound with the molecular formula C10H11F3N2O2 . It has a molecular weight of 248.2 . The compound is used for research purposes.

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11F3N2O2/c11-10(12,13)6-1-2-8(7(14)5-6)15-4-3-9(16)17/h1-2,5,15H,3-4,14H2,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

Research has focused on developing synthetic routes for various heterocyclic compounds, including quinolinones and quinoxalines, which are of interest due to their potential pharmacological activities. For instance, Marull et al. (2004) described an improved method for synthesizing 4-trifluoromethyl-2(1H)-quinolinones, a process that involves the condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate. This method is notable for its selective formation of trifluoro-3-oxobutaneanilides, precursors to 4-(trifluoromethyl)-2-quinolinones, under controlled conditions to avoid unwanted side reactions (Marull, Lefebvre, & Schlosser, 2004).

Material Science and Polymer Research

In material science, the incorporation of amino acid derivatives into polymers to create new materials with enhanced properties has been investigated. Moujahid et al. (2005) explored the in situ polymerization of aniline sulfonic acid derivatives within the interlamellar space of layered double hydroxides (LDHs), evaluating the polymerization degree through ESR spectroscopy and electrochemical methods. This approach aims to develop materials with potential applications in electronics and catalysis (Moujahid, Dubois, Besse, & Leroux, 2005).

Hydrogen Bonding and Polymorphism Studies

Investigations into the structural properties of compounds formed from amino alcohols and carboxylic acids have provided insights into hydrogen bonding and polymorphism. Podjed and Modec (2022) studied the polymorphism and hydrogen bonding in amino alcohol salts with quinaldinate, highlighting the structural diversity and connectivity patterns in these systems, which could inform the design of molecular assemblies and materials (Podjed & Modec, 2022).

Electrosynthesis of Conducting Polymers

The electrosynthesis of conducting polymers derived from aminobenzoic acids has been explored for applications in electronic devices. Thiemann and Brett (2001) demonstrated the formation of short-chain conducting polymers through the electrochemical polymerization of aminobenzoic acids, indicating the influence of these monomers on the properties of the resulting materials (Thiemann & Brett, 2001).

properties

IUPAC Name |

3-[2-amino-4-(trifluoromethyl)anilino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2/c11-10(12,13)6-1-2-8(7(14)5-6)15-4-3-9(16)17/h1-2,5,15H,3-4,14H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNJVHOVWWAFJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-Amino-4-(trifluoromethyl)anilino]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-4-[(3,4-dimethoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2807679.png)

![N-(4-(2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2807685.png)

![Spiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one](/img/structure/B2807688.png)

![N-(4-cyclohexylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2807691.png)